3-((叔丁氧羰基)氨基)-2-(2-氯苯基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

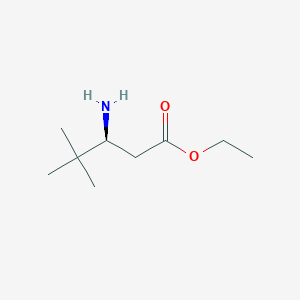

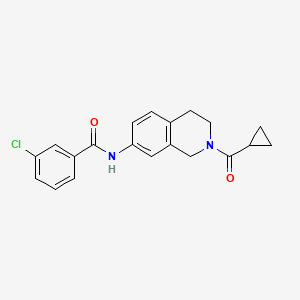

3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid, also known as Boc-2-Cl-phenylalanine, is an amino acid derivative that has gained significant attention in the field of medicinal chemistry. It is widely used in the synthesis of peptides and proteins due to its unique chemical properties.

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid, also known as 3-{[(tert-butoxy)carbonyl]amino}-2-(2-chlorophenyl)propanoic acid:

Pharmaceutical Intermediates

This compound is widely used as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of the tert-butoxycarbonyl (Boc) protecting group, which is crucial in peptide synthesis. The Boc group protects the amine functionality during chemical reactions, ensuring that the desired modifications occur at other sites on the molecule .

Peptide Synthesis

In peptide synthesis, protecting groups like Boc are essential for controlling the reactivity of amino acids. This compound’s Boc-protected amine makes it a valuable building block in the stepwise construction of peptides. The Boc group can be easily removed under acidic conditions, allowing for the sequential addition of amino acids .

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its structure facilitates the formation of various derivatives through reactions such as esterification, amidation, and coupling reactions. This versatility makes it a valuable tool for chemists working on complex organic molecules .

Drug Development

In drug development, this compound can be used to create novel drug candidates. Its unique structure allows for the exploration of new chemical spaces, potentially leading to the discovery of compounds with improved pharmacological properties. Researchers can modify its structure to enhance its activity, selectivity, and pharmacokinetic profile .

Bioconjugation

Bioconjugation involves the attachment of biomolecules to other molecules, such as drugs or imaging agents, to improve their properties. This compound’s Boc-protected amine can be used to link peptides, proteins, or other biomolecules to various carriers, enhancing their stability, solubility, and targeting capabilities .

Material Science

In material science, this compound can be used to synthesize functional materials with specific properties. For example, it can be incorporated into polymers to introduce functional groups that enhance the material’s mechanical, thermal, or chemical properties. This application is particularly relevant in the development of advanced materials for various industrial applications .

Catalysis

The compound can also be used in catalysis, where it serves as a ligand or a precursor to catalysts. Its structure allows for the formation of metal complexes that can catalyze various chemical reactions, including hydrogenation, oxidation, and cross-coupling reactions. These catalytic processes are essential in the production of fine chemicals and pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or a reagent for the detection and quantification of other substances. Its well-defined structure and reactivity make it suitable for use in various analytical techniques, such as chromatography and mass spectrometry. This application is crucial for ensuring the accuracy and reliability of analytical measurements .

属性

IUPAC Name |

2-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-10(12(17)18)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJRSGGMPTYNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butoxycarbonyl)amino)-2-(2-chlorophenyl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2499493.png)

![2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol](/img/structure/B2499494.png)

![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2499497.png)

![6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2499500.png)

![N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2499504.png)

![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2499506.png)